

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neogrifolin

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Compound of Interest

Compound Name: *Neogrifolin*

Cat. No.: *B162079*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neogrifolin, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Neogrifolin**. It includes a detailed summary of its physicochemical and biological properties, comprehensive experimental protocols for its isolation and characterization, and a visualization of its interaction with the KRAS signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Neogrifolin is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a polyketide-derived aromatic core with a terpene-derived side chain.

IUPAC Name: 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol[1]

Synonyms: 4-farnesyl-5-methylresorcinol[1]

The core of the **Neogrifolin** molecule is a 5-methylresorcinol (5-methylbenzene-1,3-diol) unit. Attached to this aromatic ring at position 4 is a farnesyl group, a 15-carbon isoprenoid chain.

The stereochemistry of **Neogrifolin** is defined by the configuration of the double bonds within the farnesyl tail. Spectroscopic analysis has confirmed the geometry of the double bonds at positions 2 and 6 of the dodecatrienyl chain to be in the E configuration. Therefore, the full stereochemical descriptor for **Neogrifolin** is (2E,6E). The molecule is achiral and does not possess any stereocenters, resulting in no optical activity.[2]

Molecular Formula: $C_{22}H_{32}O_2$ [1][2][3]

Molecular Weight: 328.49 g/mol [1][2]

Structural Elucidation

The chemical structure of **Neogrifolin** has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6] These methods provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.

Quantitative Data

The following tables summarize the key quantitative data for **Neogrifolin**, including its physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Neogrifolin

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₂ O ₂	[1][2][3]
Molecular Weight	328.49 g/mol	[1][2]
Appearance	Red oil	[4]
IUPAC Name	5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol	[1]
Stereochemistry	(2E,6E), Achiral	[2]
InChI	InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+	[1][3]
SMILES	CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O	[1][3]

Table 2: Spectroscopic Data for Neogrifolin

Technique	Key Data Points	Source
¹ H NMR (300 MHz, CDCl ₃)	See detailed table below.	[6][7]
¹³ C NMR (75 MHz, CDCl ₃)	See detailed table below.	[7]
Mass Spec. (ESI-MS)	[M+H] ⁺ peak at m/z = 329.3	[5][7]

Table 3: ¹H NMR Spectral Data of Neogrifolin (300 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.18	s	2H	Ar-H
5.25	t, J=7.0 Hz	1H	H-2'
5.10	m	2H	H-6', H-10'
3.25	d, J=7.0 Hz	2H	H-1'
2.15	s	3H	Ar-CH ₃
2.05	m	4H	H-4', H-8'
1.98	m	4H	H-5', H-9'
1.70	s	3H	H-3'-CH ₃
1.60	s	3H	H-7'-CH ₃
1.58	s	6H	H-11'-CH ₃ , H-12'

Source: Compiled from data in Yaqoob et al., 2020.[\[6\]](#)[\[7\]](#)

Table 4: ¹³C NMR Spectral Data of Neogrifolin (75 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
154.0	C-1, C-3
138.0	C-4
135.5	C-7'
131.3	C-11'
124.4	C-6'
124.2	C-10'
122.0	C-2'
112.0	C-5
108.0	C-2, C-6
39.7	C-4', C-8'
28.5	C-1'
26.7	C-5', C-9'
25.7	C-12'
17.7	C-3'-CH ₃
16.0	C-7'-CH ₃
15.9	Ar-CH ₃

Source: Compiled from data in Yaqoob et al., 2020.^[7]

Table 5: Biological Activity of Neogrifolin

Cell Line	Assay	IC ₅₀ (μM)	Source
HeLa (Cervical Cancer)	MTT	24.3 ± 2.5	[7]
SW480 (Colon Cancer)	MTT	34.6 ± 5.9	[7]
HT29 (Colon Cancer)	MTT	30.1 ± 4.0	[7]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of **Neogrifolin** from its natural source.

Isolation of Neogrifolin from *Albatrellus flettii*

This protocol is adapted from the methods described by Yaqoob et al. (2020).[\[7\]](#)

Objective: To isolate **Neogrifolin** from the fruiting bodies of the mushroom *Albatrellus flettii*.

Materials:

- Dried and powdered fruiting bodies of *Albatrellus flettii*
- 80% Ethanol
- Chloroform
- Deionized Water
- Methanol
- Sephadex LH-20 resin
- HPLC grade acetonitrile and water
- Rotary evaporator

- Lyophilizer
- Chromatography columns
- HPLC system with a C18 column

Procedure:

- Extraction:
 - Macerate 70 g of dried and powdered *A. flettii* fruiting bodies with 80% ethanol at room temperature.
 - Filter the extract to remove solid material.
 - Concentrate the filtrate using a rotary evaporator to obtain a crude ethanol extract.
 - Lyophilize the concentrated extract to yield a dry powder (approx. 7.1 g).
- Liquid-Liquid Partitioning:
 - Resuspend the crude ethanol extract in chloroform.
 - Partition the chloroform suspension with an equal volume of deionized water in a separatory funnel.
 - Collect the lower chloroform layer, which contains the less polar compounds including **Neogrifolin**.
 - Evaporate the chloroform to yield a solid residue (approx. 3.2 g).
- Sephadex LH-20 Column Chromatography:
 - Prepare a Sephadex LH-20 column (1000 x 26 mm i.d.) equilibrated with methanol.
 - Dissolve the chloroform fraction residue in methanol (e.g., 640 mg in 8 mL).
 - Apply the sample to the column and elute with methanol.

- Collect fractions (e.g., 10 mL per fraction) and monitor by thin-layer chromatography or a bioassay for anti-cell viability.
- High-Performance Liquid Chromatography (HPLC) Purification:
 - Combine the active fractions from the Sephadex LH-20 column.
 - Subject the combined fractions to semi-preparative reverse-phase HPLC using an Agilent Zorbax Eclipse XBD-C18 column.
 - Employ a gradient of acetonitrile in water as the mobile phase. A typical gradient might be: 90% acetonitrile increasing by 10% every 5 minutes for 15 minutes, then holding at 90% for 20 minutes, with a flow rate of 1.0 mL/min.[\[7\]](#)
 - Monitor the elution profile with a UV detector at 279 nm.
 - Collect the peak corresponding to **Neogrifolin** (retention time approximately 13.5 minutes under the specified conditions).[\[7\]](#)
 - Confirm the purity of the isolated compound using analytical HPLC.

Spectroscopic Characterization

Objective: To confirm the structure of the isolated **Neogrifolin**.

NMR Spectroscopy:

- Dissolve approximately 5-10 mg of purified **Neogrifolin** in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% TMS.
- Acquire ^1H NMR, ^{13}C NMR, COSY, and HSQC spectra on a 300 MHz or higher field NMR spectrometer.[\[7\]](#)

Mass Spectrometry:

- Prepare a dilute solution of **Neogrifolin** in methanol.

- Analyze the sample using an Agilent 6120 Single Quad MS or a similar instrument with an electrospray ionization (ESI) source in positive ion mode.[7]

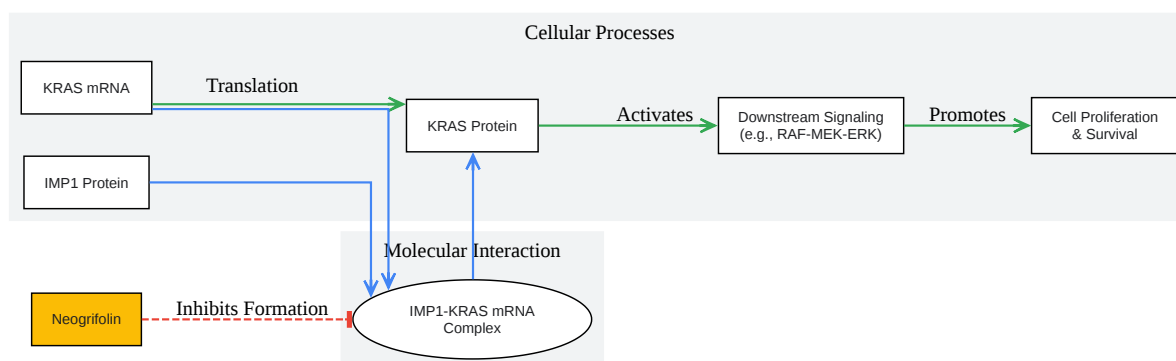
Signaling Pathway and Mechanism of Action

Neogrifolin has been shown to suppress the expression of KRAS in human colon cancer cells. [5][7] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are common in many cancers, leading to a constitutively active protein that drives tumorigenesis.[8]

A related compound, confluentin, also isolated from *A. flettii*, has been found to inhibit the physical interaction between KRAS mRNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[5][8] IMP1 is known to bind to and stabilize KRAS mRNA, leading to increased KRAS protein expression. By disrupting this interaction, confluentin reduces KRAS levels. It is plausible that **Neogrifolin** acts through a similar mechanism to downregulate KRAS expression.

Visualization of the Proposed Mechanism

The following diagram, generated using Graphviz (DOT language), illustrates the proposed mechanism by which **Neogrifolin** and its analogs may suppress KRAS expression.



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Caption: Proposed mechanism of **Neogrifolin**-mediated KRAS suppression.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, stereochemistry, and biological activity of **Neogrifolin**. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers working on the isolation, characterization, and further development of this promising natural product. The visualization of its proposed mechanism of action in the KRAS signaling pathway highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. Further investigation into the precise molecular interactions and in vivo efficacy of **Neogrifolin** is warranted to fully realize its therapeutic potential.

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